N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a diethoxyphenyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cell signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to the presence of the diethoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C17H24N2O5/c1-4-21-14-7-6-13(10-15(14)22-5-2)12-18-19-16(20)11-17(3)23-8-9-24-17/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,19,20)/b18-12+ |
InChI Key |
RUKUVKCVXWHXCN-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2(OCCO2)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2(OCCO2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.